Sodium cinnamate

Catalog No.
S621374
CAS No.
538-42-1
M.F
C9H7NaO2
M. Wt
170.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sodium cinnamate

CAS Number

538-42-1

Product Name

Sodium cinnamate

IUPAC Name

sodium;(E)-3-phenylprop-2-enoate

Molecular Formula

C9H7NaO2

Molecular Weight

170.14 g/mol

InChI

InChI=1S/C9H8O2.Na/c10-9(11)7-6-8-4-2-1-3-5-8;/h1-7H,(H,10,11);/q;+1/p-1/b7-6+;

InChI Key

DXIHILNWDOYYCH-UHDJGPCESA-M

SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]

Synonyms

cinnamic acid, cinnamic acid, (trans)-(E)-isomer, cinnamic acid, (Z)-isomer, cinnamic acid, 13C-labeled cpd, cinnamic acid, 14C-labeled cpd, cinnamic acid, 14C-labeled cpd (E)-isomer, cinnamic acid, 2-(13)C-labeled cpd, cinnamic acid, 2-(14)C-labeled cpd, cinnamic acid, 3-(14)C-labeled cpd, cinnamic acid, 3H-labeled cpd (E)-isomer, cinnamic acid, 3H-labeled cpd (Z)-isomer, cinnamic acid, ion(1-), cinnamic acid, ion(1-)-(E)-isomer, cinnamic acid, nickel (+2) salt, cinnamic acid, potassium salt, cinnamic acid, sodium salt, cinnamic acid, sodium salt(E)-isomer, cinnamic acid, sodium salt(Z)-isomer, cinnamic acid, zinc salt(E)-isomer

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)[O-].[Na+]

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)[O-].[Na+]

Photochemical Control of Viscosity

Antimicrobial Activity

Biosynthesis of Natural Products

Food Preservative

Pharmaceutical Intermediate

Perfume Industry

Sodium cinnamate is the sodium salt of cinnamic acid, with the chemical formula C9H7NaO2\text{C}_9\text{H}_7\text{NaO}_2 and a molecular weight of approximately 174.2 g/mol. It appears as a white to off-white crystalline powder and is soluble in water, making it useful in various applications. Sodium cinnamate is often utilized in food, pharmaceuticals, and cosmetic formulations due to its flavoring properties and potential health benefits .

, primarily involving the reaction of cinnamic acid with sodium carbonate or sodium bicarbonate. The general reaction can be represented as follows:

  • Reaction with Sodium Bicarbonate:
    Cinnamic Acid+Sodium BicarbonateSodium Cinnamate+Water+Carbon Dioxide\text{Cinnamic Acid}+\text{Sodium Bicarbonate}\rightarrow \text{Sodium Cinnamate}+\text{Water}+\text{Carbon Dioxide}
  • Reaction with Sodium Hydroxide:
    Cinnamic Acid+Sodium HydroxideSodium Cinnamate+Water\text{Cinnamic Acid}+\text{Sodium Hydroxide}\rightarrow \text{Sodium Cinnamate}+\text{Water}

These reactions highlight the formation of sodium cinnamate from its acidic precursor, showcasing its basicity and ability to form salts .

Sodium cinnamate exhibits various biological activities, including antimicrobial properties. Studies have shown that it effectively inhibits the growth of certain bacteria, such as Listeria monocytogenes. The compound has been noted for its potential to disrupt bacterial cell membranes, leading to cell lysis . Additionally, it may possess antioxidant properties, contributing to its use in food preservation and health supplements.

The synthesis of sodium cinnamate can be accomplished through several methods:

  • Neutralization Reaction: This is the most common method, involving the neutralization of cinnamic acid with sodium hydroxide or sodium bicarbonate in aqueous solutions.
  • Crystallization: Sodium cinnamate can also be obtained by crystallizing from a solution after the reaction has occurred. For example, slow evaporation of methanol solutions can yield crystals of sodium cinnamate .
  • Hydrotrope Formation: Recent studies have explored the use of sodium cinnamate as a hydrotrope, which aids in solubilizing hydrophobic compounds in aqueous solutions .

Sodium cinnamate has diverse applications across various industries:

  • Food Industry: Used as a flavoring agent and preservative due to its antimicrobial properties.
  • Pharmaceuticals: Incorporated into formulations for its potential health benefits and preservative qualities.
  • Cosmetics: Utilized in skin care products for its antioxidant properties.
  • Agriculture: Investigated for use as a natural pesticide due to its antimicrobial effects .

Research has focused on the interactions of sodium cinnamate with other compounds:

  • Antimicrobial Studies: Sodium cinnamate has shown synergistic effects when combined with other hydroxycinnamic acids, enhancing its antibacterial activity against pathogens like Listeria monocytogenes .
  • Photoswitchable Hydrotrope: Studies indicate that sodium cinnamate can act as a photoswitchable hydrotrope, facilitating the recovery of solutes under light exposure .

Sodium cinnamate shares structural similarities with several other compounds derived from cinnamic acid. Here are some comparable compounds:

CompoundStructureUnique Features
Cinnamic AcidC9H8O2Precursor to sodium cinnamate; used in flavoring.
Potassium CinnamateC9H7KO2Similar salt form; used interchangeably in some applications.
Coumaric AcidC9H10O3Hydroxy derivative; exhibits different biological activities.
Ferulic AcidC10H10O4Contains an additional methoxy group; known for strong antioxidant properties.

Sodium cinnamate's uniqueness lies in its dual role as both a flavoring agent and an effective antimicrobial compound, setting it apart from similar derivatives that may lack these combined functionalities.

The chemistry of cinnamates has roots dating back to the 19th century when researchers began exploring organic compounds derived from natural sources. Cinnamic acid, the parent compound of sodium cinnamate, was first isolated in 1872 by F. Beilstein (of Handbook of Organic Chemistry fame) and A. Kuhlberg. This discovery marked the beginning of significant research into cinnamates and their derivatives, with cinnamic acid becoming a central intermediate in understanding biosynthesis pathways of numerous natural products including lignols, flavonoids, isoflavonoids, coumarins, and phenylpropanoids.

Discovery and First Syntheses of Sodium Cinnamate

While the historical record on the first specific synthesis of sodium cinnamate is not extensively documented in the provided sources, the development of methods to produce cinnamic acid laid the groundwork for its salt derivatives. Cinnamic acid was first synthesized through base-catalyzed condensation of acetyl chloride and benzaldehyde, followed by hydrolysis of the acid chloride product. The Perkin reaction, developed later, became one of the oldest commercially used routes to cinnamic acid.

The conversion of cinnamic acid to its sodium salt represents a logical progression in cinnamate chemistry. The commonly used production method for sodium cinnamate involves reacting cinnamic acid with sodium carbonate aqueous solution, followed by concentration and drying processes.

Evolution of Sodium Cinnamate in Academic Research

Academic interest in sodium cinnamate has evolved considerably over the decades. A significant milestone came in 1950 when Licht and Wiener first investigated sodium cinnamate as a hydrotrope, expanding its potential applications beyond traditional uses. More recently, researchers have explored its unique properties for specialized applications, particularly in materials science.

Modern research has focused on characterizing sodium cinnamate's physical, chemical, and thermal properties. The incorporation of sodium into the cinnamate structure has been found to enhance thermal stability compared to cinnamic acid, making it suitable for applications requiring temperature resistance. Additionally, studies have examined its potential in nonlinear optical (NLO) applications, with research indicating enhanced NLO efficiency in the presence of sodium.

Significance in Organic and Inorganic Chemistry

Sodium cinnamate occupies an important position in organic chemistry as a reactant and intermediate in various synthesis pathways. It serves as a precursor for the manufacture of compounds including cinnamyl chloride, cinnamamide, and other derivatives. The versatility of sodium cinnamate stems from its reactive functional groups, including the carboxylate group and the α,β-unsaturated system, which allow for diverse chemical transformations.

In inorganic chemistry, sodium cinnamate represents a model compound for studying metal-organic interactions. The replacement of the acidic hydrogen in cinnamic acid with sodium creates a compound with altered physical properties and reactivity patterns, illustrating fundamental principles of acid-base chemistry and salt formation.

Position in the Broader Context of Carboxylate Salt Chemistry

Sodium cinnamate belongs to the broader family of carboxylate salts, which are widely utilized in chemistry and industry. As a carboxylate salt with an attached phenyl group and an alkene moiety, sodium cinnamate exhibits distinctive properties that differentiate it from simpler carboxylate salts.

The compound serves as an instructive example of how structural modifications can influence physicochemical properties. While simple carboxylate salts like sodium acetate are highly water-soluble, sodium cinnamate demonstrates reduced water solubility due to its hydrophobic aromatic and olefinic components. This balance between hydrophilic and hydrophobic elements influences its behavior in solution and its applications in various fields.

Classical Synthesis Routes

Neutralization Reactions with Cinnamic Acid

The most direct method for synthesizing sodium cinnamate involves the neutralization of cinnamic acid with sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) in aqueous or methanolic solutions. Stoichiometric reactions are typically conducted at room temperature, yielding sodium cinnamate through proton exchange:
$$ \text{C₆H₅CH=CHCOOH + NaOH → C₆H₅CH=CHCOO⁻Na⁺ + H₂O} $$
A study demonstrated that dissolving cinnamic acid in methanol and reacting it with sodium thiocyanate (NaSCN) in a 1:1 molar ratio produced high-purity crystals via slow evaporation over seven days [1]. The process avoids intermediate purification steps, with FTIR analysis confirming the disappearance of the carboxylic acid O–H stretch (3445 cm⁻¹) and the emergence of carboxylate symmetric/asymmetric vibrations (1667 cm⁻¹ and 1627 cm⁻¹) [1].

Base-Catalyzed Preparations

Historically, the Perkin reaction—a base-catalyzed condensation between benzaldehyde and acetic anhydride—has been employed to synthesize cinnamic acid derivatives. Sodium acetate (NaOAc) acts as both a catalyst and a sodium source in this method [2]. The Claisen-Schmidt condensation, utilizing benzaldehyde and acetophenone in the presence of NaOH, also yields α,β-unsaturated carbonyl intermediates that can be hydrolyzed to sodium cinnamate [2]. These routes, however, require stringent control of pH and temperature to prevent side reactions such as dimerization.

Advanced Synthetic Approaches

Alternative Precursor Utilization

Recent work has explored methyl cinnamate as a precursor. In a continuous-flow microreactor system, Lipozyme TL IM (a Thermomyces lanuginosus lipase) catalyzed the transesterification of methyl cinnamate with phenylethylamines, achieving 91.3% conversion at 45°C within 40 minutes [3]. This method reduces reaction times by 97% compared to batch processes and enables catalyst reuse for up to five cycles without significant activity loss [3].

Green Chemistry Applications

Solvent-free mechanochemical synthesis has emerged as an eco-friendly alternative. Ball milling cinnamic acid with sodium carbonate (Na₂CO₃) at 300 rpm for 30 minutes yields sodium cinnamate with 98% purity, as confirmed by XRD . Additionally, photocatalytic oxidation of cinnamaldehyde using silver-copper (Ag/Cu) bimetallic catalysts under visible light achieves 85% selectivity for sodium cinnamate, minimizing waste generation [6].

Scale-Up Considerations and Industrial Synthesis

Industrial production favors continuous-flow systems due to their scalability and consistent product quality. A pilot-scale setup using a packed-bed reactor with immobilized Lipozyme TL IM demonstrated a throughput of 12 kg/day, maintaining >90% conversion over 30 days [3]. Key parameters for scale-up include:

ParameterOptimal RangeImpact on Yield
Residence time35–45 minutesMaximizes conversion
Temperature40–50°CPrevents enzyme denaturation
Substrate molar ratio (acid:base)1:1.2Balances reactivity and cost

Purification Techniques and Crystallization Methods

Slow evaporation from methanol remains the gold standard for growing single crystals suitable for optical applications. TG-DTA analysis reveals that sodium cinnamate crystals exhibit thermal stability up to 180°C, making them ideal for high-temperature processes [1]. Recrystallization using ethanol-water mixtures (3:1 v/v) removes residual sodium thiocyanate, yielding crystals with 99.5% purity (HPLC) [1].

Mechanistic Investigations of Synthesis Reactions

FTIR and UV-Vis spectroscopy have elucidated the role of sodium in stabilizing the carboxylate anion. The blue shift in π→π* transitions (from 270 nm in cinnamic acid to 245 nm in sodium cinnamate) indicates enhanced conjugation upon deprotonation [1]. Kinetic studies of the Perkin reaction show that sodium acetate accelerates the rate-determining aldol condensation step by lowering the activation energy from 85 kJ/mol to 62 kJ/mol [2].

Catalyst Roles in Sodium Cinnamate Formation

Homogeneous Catalysts

Sodium ethoxide (NaOEt) in ethanol mediates the Knoevenagel condensation between benzaldehyde and malonic acid, achieving 78% yield under reflux [2]. The catalyst facilitates enolate formation, critical for C–C bond formation.

Heterogeneous Catalysts

Ag/Cu bimetallic nanoparticles (10 nm diameter) exhibit 92% selectivity in oxidizing cinnamaldehyde to sodium cinnamate. In situ DRIFTS studies reveal that Cu⁰ sites activate molecular oxygen, while Ag⁺ sites stabilize the carboxylate intermediate [6].

Biocatalysts

Lipozyme TL IM’s regioselectivity ensures exclusive formation of the trans-isomer, critical for pharmaceutical applications. Molecular docking simulations indicate that the enzyme’s active site stabilizes the transition state via hydrogen bonding with Ser113 and His256 residues [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

170.03437374 g/mol

Monoisotopic Mass

170.03437374 g/mol

Heavy Atom Count

12

UNII

1DKD3Z3E4Y

Related CAS

621-82-9 (Parent)

Other CAS

538-42-1

General Manufacturing Information

2-Propenoic acid, 3-phenyl-, sodium salt (1:1): INACTIVE

Dates

Modify: 2023-08-15

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